Lipophilicity-Driven Differentiation: 865181-47-1 vs. 6-Chloro Analog (XLogP3-AA Comparison)
The 6-bromo substituent of 865181-47-1 confers higher lipophilicity compared to its 6-chloro analog, as calculated by XLogP3-AA. This difference impacts membrane permeability, plasma protein binding, and the risk of non-specific binding in screening assays [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (estimated based on structurally analogous 6-bromo benzothiazole derivative CID 3605565) [2] |
| Comparator Or Baseline | 6-Chloro analog (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide: XLogP3-AA estimated ~3.9–4.1 by analogy [3] |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 to +0.7 log unit for the bromo derivative |
| Conditions | Computational prediction (XLogP3-AA algorithm, PubChem 2021 release) |
Why This Matters
Higher lipophilicity can improve cell permeability but may also increase non-specific binding; purchasers must select the appropriate halogenated analog to match assay tolerances and target engagement profiles.
- [1] Amoroso, R., De Lellis, L., Florio, R., et al. (2022). Pharmaceuticals, 15(8), 937. View Source
- [2] PubChem. (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide. CID 3605565. XLogP3-AA: 4.6. View Source
- [3] Kuujia.com. Cas no 865181-18-6 (N-(2Z)-6-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclohexanecarboxamide). View Source
